molecular formula C9H18N2O2 B1464412 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one CAS No. 1250923-97-7

1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

Cat. No.: B1464412
CAS No.: 1250923-97-7
M. Wt: 186.25 g/mol
InChI Key: XTVGXCRMAXWPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one (CAS: See COA

Properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-ethoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-13-7-9(12)11-5-3-4-8(10)6-11/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVGXCRMAXWPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Ethoxyacetyl Intermediate

While direct data on 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one synthesis is limited, closely related compounds such as 2,2-diethoxyethanol (a precursor or related intermediate) have well-documented preparation methods. According to patent CN102115431B, 2,2-diethoxyethanol can be synthesized via catalytic reactions involving lithium carbonate, aluminum chloride, and zinc chloride in ethanol under reflux conditions, followed by hydrolysis and purification steps. This method yields over 80% with purity exceeding 99%.

Step Reagents & Conditions Outcome
1 Lithium carbonate, AlCl3, ZnCl2 in ethanol, reflux 4-8 h Formation of intermediate ketal
2 Hydrolysis with water at reflux 1 h Conversion to 2,2-diethoxyethanol
3 Extraction with organic solvents (benzene, toluene, diisopropyl ether) Purification of product
4 Vacuum distillation at 70 °C, 15 mmHg High purity 2,2-diethoxyethanol

This intermediate can be further converted to ethoxyacetyl chloride or other acylating agents for subsequent reaction with 3-aminopiperidine.

Acylation of 3-Aminopiperidine

The key step in preparing this compound is the acylation of the amine group on the 3-aminopiperidine ring. General methods include:

  • Reacting 3-aminopiperidine with ethoxyacetyl chloride in an inert solvent such as dichloromethane or tetrahydrofuran.
  • Use of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid generated.
  • Controlled temperature (0-5 °C initially, then room temperature) to avoid side reactions.
  • Purification by extraction and recrystallization or chromatography.

This method is standard for amide bond formation and yields the target compound with high selectivity.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Yield & Purity Notes
1 Synthesis of 2,2-diethoxyethanol intermediate Li2CO3, AlCl3, ZnCl2 catalysts; ethanol reflux; hydrolysis >80% yield, >99% purity Industrially scalable
2 Conversion to ethoxyacetyl chloride (implied) Reaction with thionyl chloride or similar High yield (literature) Standard acyl chloride synthesis
3 Acylation of 3-aminopiperidine Ethoxyacetyl chloride, base, inert solvent High yield, high purity Controlled temperature, standard amide synthesis
4 Purification Extraction, distillation, recrystallization >95% purity Ensures removal of side products

Research Findings and Considerations

  • Catalytic systems involving lithium carbonate and aluminum chloride have proven effective for preparing ethoxyacetyl intermediates with high yield and purity, facilitating the subsequent amide formation.
  • The choice of solvent and base during the acylation step significantly affects the yield and purity of the final compound.
  • Careful control of reaction temperature minimizes by-product formation and ensures selective mono-acylation.
  • Purification via vacuum distillation and solvent extraction is essential for pharmaceutical-grade purity.
  • Alternative synthetic routes involving reductive amination or substitution on piperidine rings may offer variations but require further optimization for industrial application.

Chemical Reactions Analysis

1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the ethoxy group is replaced by other functional groups, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on

Biological Activity

1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is a piperidine derivative that has gained attention for its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals. This compound is primarily recognized for its inhibitory action on dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism, which has implications for diabetes treatment.

The principal mechanism of action for this compound involves the inhibition of DPP-4. By blocking this enzyme, the compound enhances the activity of incretin hormones, which leads to increased insulin secretion and reduced glucagon release. This mechanism ultimately results in lower hepatic glucose production and improved glucose uptake in muscle and adipose tissues.

Pharmacokinetics

Research on similar compounds suggests that this compound may exhibit good oral bioavailability and undergoes metabolism primarily in the liver. The pharmacokinetic profile indicates that it can effectively reach systemic circulation following oral administration, making it a candidate for therapeutic applications.

The compound interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways related to glucose metabolism. For example, it has been shown to modulate the GLP-1 signaling pathway, which is crucial for maintaining glucose homeostasis.

Cellular Effects

Studies indicate that this compound affects multiple cell types and processes. Its ability to alter gene expression and cellular metabolism has been documented, particularly in models of diabetes where it improves glycemic control through DPP-4 inhibition.

Case Studies

Several studies have documented the effects of this compound in animal models:

  • Diabetic Rodent Models : In these studies, low doses of this compound effectively inhibited DPP-4 activity, leading to significant improvements in glycemic control. The results suggest a dose-dependent relationship where increased doses correlate with enhanced therapeutic effects.

Temporal and Dosage Effects

The biological effects of this compound can vary over time and with different dosages. It exhibits stability under various laboratory conditions but may degrade over extended periods. Research indicates that optimal dosing is crucial for maximizing its therapeutic potential without eliciting adverse effects.

Comparative Analysis

A comparative analysis of similar compounds reveals the following:

Compound NameDPP-4 InhibitionOral BioavailabilityTherapeutic Use
This compoundYesHighDiabetes management
SitagliptinYesHighDiabetes management
SaxagliptinYesModerateDiabetes management

This table illustrates that while this compound shares similarities with established DPP-4 inhibitors like sitagliptin and saxagliptin, its unique structural properties may confer distinct advantages in terms of pharmacological activity and therapeutic application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one with structurally related compounds, emphasizing substituent variations, physicochemical properties, and pharmacological relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes References
This compound (Target) C₉H₁₈N₂O₂ 186.25 3-Aminopiperidine, ethoxy Potential DPP-IV inhibition; intermediate for bioactive molecule synthesis
1-{3-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-ethoxyethan-1-one C₁₃H₁₈BrN₃O₃ 344.20 5-Bromopyrimidinyloxy Brominated analog; likely used in medicinal chemistry as a halogenated intermediate
1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one C₉H₁₉N₃O 185.27 Dimethylamino Increased basicity; potential CNS-targeting applications
1-(3-Aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one C₁₀H₁₆N₄O 208.26 Pyrazolyl Heterocyclic substituent; may enhance binding to kinase targets
1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-ethoxyethan-1-one C₁₄H₂₁NO₂ 235.32 Bicyclic cyclopropylidene Structural complexity; potential impact on bioavailability
1-(3-Aminopiperidin-1-yl)ethan-1-one hydrochloride C₇H₁₄N₂O·HCl 142.20 (base) Acetyl (simplified backbone) Building block for peptide mimetics; improved solubility as hydrochloride salt

Key Research Findings

Pharmacological Relevance

  • Biological Intermediate: Brominated analogs (e.g., BK82809) and pyrazolyl derivatives are utilized in fragment-based drug discovery, indicating the versatility of the 1-(piperidin-1-yl)ethanone scaffold .

Physicochemical Properties

  • Lipophilicity : The ethoxy group in the target compound enhances membrane permeability compared to hydrophilic analogs like the hydrochloride salt .
  • Solubility : Hydrochloride salts of simplified derivatives exhibit improved aqueous solubility, critical for in vivo applications .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one?

  • Methodological Answer : A plausible route involves coupling 3-aminopiperidine with a suitably functionalized ethoxyacetyl precursor. For example, aminomethylation of a ketone (e.g., 1-(4-ethoxyphenyl)-2-phenylethanone as in ) can be adapted by substituting the aryl group with an ethoxyethyl moiety. Alternatively, nucleophilic acyl substitution using 2-ethoxyacetyl chloride and 3-aminopiperidine under inert conditions (e.g., dry THF, 0–5°C) may yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How should researchers handle and store this compound to ensure safety?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. First-aid measures for similar piperidine derivatives include flushing eyes with water for 15 minutes and washing skin with soap ().
  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation. Stability assessments should be conducted quarterly .

Q. What analytical techniques are optimal for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1H/13C NMR to confirm the ethoxy group (δ ~1.3 ppm for CH3, δ ~3.5–4.0 ppm for OCH2) and piperidine ring protons.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C9H18N2O2).
  • X-ray Crystallography : If crystalline, use SHELXL () for precise bond-angle and stereochemical analysis. Reference PubChem data for analogous compounds (e.g., ) for spectral comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for 3-aminopiperidine derivatives?

  • Methodological Answer : Contradictions may arise from differences in assay conditions or target selectivity. For example, highlights 3-aminopiperidine in xanthine derivatives (antidiabetic applications), while describes DPP-IV inhibitors. To resolve discrepancies:

Perform dose-response studies across multiple cell lines.

Use kinetic binding assays (e.g., surface plasmon resonance) to quantify target affinity.

Compare metabolic stability via liver microsome assays (e.g., LC-MS monitoring, as in ) .

Q. What computational methods predict the binding affinity of this compound with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like DPP-IV (). Focus on hydrogen bonding between the aminopiperidine group and catalytic residues (e.g., Glu205/206).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Solvate the system in TIP3P water and apply CHARMM force fields .

Q. How to design experiments to assess the metabolic stability of this compound?

  • Methodological Answer :

In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes.

CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

Metabolite identification : Use high-resolution MS/MS to detect oxidation (e.g., ethoxy group hydroxylation) or piperidine ring modifications .

Q. What solvent systems are compatible with this compound during purification?

  • Methodological Answer :
  • Polar aprotic solvents : DMF or DMSO for dissolution ().
  • Chromatography : Use ethyl acetate/hexane (3:7) for normal-phase silica columns. For reverse-phase, acetonitrile/water (gradient from 10% to 90% ACN) is effective.
  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.